1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a heterocyclic compound that contains both pyrazole and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the reaction of 4-nitro-1H-pyrazole with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the acylation process. Common solvents used in this synthesis include dichloromethane and acetonitrile. The reaction temperature is usually maintained between 0°C to 25°C to ensure optimal yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are frequently used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(1H-pyrazol-3-yl)phenol
- 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile scaffold for the development of new compounds with tailored properties .
Properties
IUPAC Name |
1-(4-chloropyrazol-1-yl)-2-(4-nitropyrazol-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O3/c1-6(9(16)14-4-7(10)2-11-14)13-5-8(3-12-13)15(17)18/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTAOIHZBJCRPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C=C(C=N1)Cl)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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